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Compound of Interest

Compound Name: 3,4-Diethoxyphenylacetonitrile

Cat. No.: B1297519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,4-Diethoxyphenylacetonitrile, with the CAS number 27472-21-5, is an aromatic nitrile that

serves as a key intermediate in the synthesis of various organic compounds, most notably in

the pharmaceutical industry. Its chemical structure, featuring a benzene ring substituted with

two ethoxy groups and a cyanomethyl group, makes it a versatile building block for the creation

of more complex molecules. This technical guide provides a comprehensive overview of its

chemical and physical properties, synthesis methodologies, and its role in further chemical

transformations.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 3,4-Diethoxyphenylacetonitrile is

presented in Table 1. This data is essential for its handling, characterization, and use in

chemical reactions.

Table 1: Chemical and Physical Properties of 3,4-Diethoxyphenylacetonitrile
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Property Value Reference(s)

CAS Number 27472-21-5 [1]

Molecular Formula C₁₂H₁₅NO₂ [1]

Molecular Weight 205.25 g/mol [1]

IUPAC Name
2-(3,4-

diethoxyphenyl)acetonitrile
[1]

Synonyms

(3,4-

Diethoxyphenyl)acetonitrile,

3,4-Diethoxybenzyl cyanide

[2]

Appearance White to off-white solid [3]

Melting Point 37 °C [3]

Boiling Point 175-180 °C [3]

Purity ≥95% [4]

Spectroscopic Data
While experimental spectral data for 3,4-Diethoxyphenylacetonitrile is not readily available in

the public domain, predicted ¹H NMR data provides valuable insight into its structure. For

comparative purposes, the experimental ¹H and ¹³C NMR data for the closely related analogue,

3,4-dimethoxyphenylacetonitrile, are provided below.

Table 2: Predicted ¹H NMR Spectral Data for 3,4-Diethoxyphenylacetonitrile
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Chemical Shift (ppm) Multiplicity Assignment

6.85–6.75 Multiplet
Aromatic protons (H-2, H-5, H-

6)

3.90–3.85 Quartet
Ethoxy methylene (-OCH₂CH₃)

protons

3.69 Singlet Methylene (-CH₂CN) protons

1.40–1.35 Triplet
Ethoxy methyl (-OCH₂CH₃)

protons

Note: Predicted data based on analogous structures.

Table 3: Experimental ¹H NMR Spectral Data for 3,4-Dimethoxyphenylacetonitrile (in CDCl₃)[5]

Chemical Shift (ppm) Multiplicity Assignment

6.86 d Aromatic CH

6.85 d Aromatic CH

6.81 dd Aromatic CH

3.89 s Methoxy (-OCH₃)

3.87 s Methoxy (-OCH₃)

3.69 s Methylene (-CH₂CN)

Table 4: Experimental ¹³C NMR Spectral Data for 3,4-Dimethoxyphenylacetonitrile

Experimental data for 3,4-Diethoxyphenylacetonitrile is not currently available in reviewed

literature. The spectral data for the dimethoxy analog is available for reference.[6]

Table 5: Experimental IR and Mass Spectral Data for 3,4-Dimethoxyphenylacetonitrile

Experimental IR and Mass spectra for 3,4-Diethoxyphenylacetonitrile are not readily

available. Data for the dimethoxy analog can be used for comparative analysis.[7][8]
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Synthesis Protocols
While a specific detailed experimental protocol for the synthesis of 3,4-
diethoxyphenylacetonitrile is not widely published, a robust method can be adapted from the

well-documented synthesis of its dimethoxy analog. The general approach involves the

reaction of the corresponding benzyl halide with a cyanide salt.

Proposed Synthesis of 3,4-Diethoxyphenylacetonitrile
This protocol is an adaptation of established methods for similar compounds.

Reaction Scheme:

3,4-Diethoxybenzyl chloride + Sodium Cyanide → 3,4-Diethoxyphenylacetonitrile + Sodium

Chloride

Experimental Protocol:

Preparation of the Reaction Mixture: In a well-ventilated fume hood, a round-bottom flask

equipped with a reflux condenser and a magnetic stirrer is charged with sodium cyanide (1.1

equivalents) and a suitable solvent such as a mixture of ethanol and water.

Addition of Starting Material: 3,4-Diethoxybenzyl chloride (1 equivalent), dissolved in a

minimal amount of the reaction solvent, is added dropwise to the stirred cyanide solution at

room temperature.

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature

for several hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the

ethanol is removed under reduced pressure. The aqueous residue is then extracted with a

suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Purification: The combined organic extracts are washed with brine, dried over anhydrous

sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification

can be achieved by recrystallization or column chromatography on silica gel.
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Role in Pharmaceutical Synthesis
3,4-Diethoxyphenylacetonitrile is a crucial intermediate in the synthesis of the antispasmodic

drug Drotaverine.[2] The synthesis involves the conversion of the nitrile to a carboxylic acid,

followed by amidation and subsequent cyclization.

Synthesis of Drotaverine Intermediate
The following workflow illustrates the key steps in the utilization of 3,4-
diethoxyphenylacetonitrile for the synthesis of a Drotaverine precursor.

3,4-Diethoxyphenylacetonitrile Hydrolysis[H+ or OH-] 3,4-Diethoxyphenylacetic acid Amidation with
3,4-diethoxyphenethylamine

N-(3,4-diethoxyphenethyl)-2-
(3,4-diethoxyphenyl)acetamide

Click to download full resolution via product page

Caption: Synthetic workflow from 3,4-Diethoxyphenylacetonitrile to a key Drotaverine

intermediate.

Chemical Reactions
3,4-Diethoxyphenylacetonitrile can undergo a variety of chemical transformations, making it

a versatile synthetic intermediate.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3,4-

diethoxyphenylacetic acid.

Reduction: The nitrile group can be reduced to a primary amine, 2-(3,4-

diethoxyphenyl)ethanamine, using reducing agents such as lithium aluminum hydride

(LiAlH₄) or through catalytic hydrogenation.

Alkylation: The methylene group adjacent to the nitrile is acidic and can be deprotonated with

a strong base, allowing for alkylation at this position.

Biological Activity and Signaling Pathways
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Currently, there is no documented direct biological activity or involvement in signaling pathways

for 3,4-diethoxyphenylacetonitrile itself. Its primary biological relevance stems from its role

as a precursor to pharmacologically active molecules. The end-product, Drotaverine, functions

as a selective phosphodiesterase-4 (PDE4) inhibitor, leading to an increase in cyclic adenosine

monophosphate (cAMP) levels and subsequent smooth muscle relaxation.

Due to the absence of direct signaling pathway involvement for the topic compound, a

corresponding diagram cannot be generated. The logical relationship is that of a synthetic

precursor, as illustrated in the experimental workflow diagram.

Safety Information
3,4-Diethoxyphenylacetonitrile should be handled with appropriate safety precautions in a

laboratory setting. It is classified as an irritant.[3] Personal protective equipment, including

gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-

ventilated fume hood.

Table 6: GHS Hazard Information

Hazard Class Hazard Statement

Skin Irritant Causes skin irritation

Eye Irritant Causes serious eye irritation

Conclusion
3,4-Diethoxyphenylacetonitrile is a valuable chemical intermediate with significant

applications in pharmaceutical synthesis. This guide has provided a detailed overview of its

properties, synthesis, and chemical reactivity. While a lack of publicly available experimental

spectral data and direct biological activity information presents a limitation, the provided data

on analogous compounds and its synthetic utility offer a strong foundation for researchers and

drug development professionals working with this molecule. Further research into its potential

biological effects and the publication of comprehensive analytical data would be beneficial to

the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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